Octylamine

Description

Octan-1-amine is an 8-carbon primary aliphatic amine. It has a role as a metabolite. It is a conjugate base of an octan-1-aminium.

Octylamine has been reported in Hippodamia convergens, Apis cerana, and other organisms with data available.

RN given refers to 1-octylamine

Structure

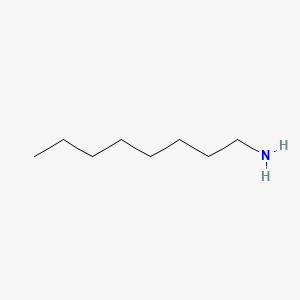

2D Structure

3D Structure

Properties

IUPAC Name |

octan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N/c1-2-3-4-5-6-7-8-9/h2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOQPZZOEVPZRBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19N | |

| Record name | OCTANAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/22498 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

142-95-0 (hydrochloride) | |

| Record name | Octylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8021939 | |

| Record name | 1-Octanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Octanamine appears as a yellow liquid with an ammonia-like odor. Insoluble in water and less dense than water. Hence floats on water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Used to make other chemicals., Liquid, Yellow liquid with an ammoniacal odor; [CAMEO] Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | OCTANAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/22498 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Octanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21386 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.96 [mmHg] | |

| Record name | Octylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21386 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

111-86-4, 68037-94-5, 1173022-14-4 | |

| Record name | OCTANAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/22498 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Octylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amines, C8-18 and C18-unsatd. alkyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068037945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9824 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Octanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Octanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.560 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Amines, C8-18 and C18-unsatd. alkyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.998 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1173022-14-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SF0V8U4T67 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction to Octylamine: A Versatile Primary Amine

An In-depth Technical Guide to Octylamine: Structure, Properties, and Applications for Researchers and Drug Development Professionals

This compound, also known as 1-aminooctane or n-octylamine, is a primary aliphatic amine that has garnered significant attention across various scientific disciplines.[1][2] Its unique molecular architecture, featuring a terminal primary amine group attached to an eight-carbon alkyl chain, imparts a combination of reactivity and amphiphilicity.[3][4] This duality makes it a valuable tool in both fundamental research and applied sciences. For drug development professionals, this compound serves as a critical building block in the synthesis of complex pharmaceutical intermediates.[5][6] In the realm of materials science, its role as a surfactant and structure-directing agent is pivotal in the controlled synthesis of nanoparticles and other advanced materials.[7] This guide offers a comprehensive overview of this compound, from its fundamental chemical and physical properties to its synthesis, reactivity, and key applications, providing researchers with the necessary insights to effectively harness its potential.

Molecular Structure and Physicochemical Properties

The utility of this compound is intrinsically linked to its molecular structure: a hydrophilic amine head group (-NH₂) and a hydrophobic octyl (C₈H₁₇) tail.[4] This amphiphilic nature is the cornerstone of its surfactant properties and its ability to self-assemble in various solvents. The lone pair of electrons on the nitrogen atom of the primary amine group makes it a nucleophile and a base, defining its chemical reactivity.

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of octan-1-amine.

A summary of its key physicochemical properties is provided in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₉N | [8][9] |

| Molecular Weight | 129.24 g/mol | [8] |

| CAS Number | 111-86-4 | [9] |

| Appearance | Clear to yellow liquid with an ammonia-like odor | [8] |

| Density | 0.782 g/mL at 25°C | [9] |

| Melting Point | -5 to -1°C | [9] |

| Boiling Point | 175-177°C | [9] |

| Flash Point | 60°C (140°F) | [10] |

| Water Solubility | 0.2 g/L at 25°C (practically insoluble) | [9][10] |

| pKa | 10.65 at 25°C | [9][11] |

| Refractive Index | n20/D 1.429 | [9][11] |

Synthesis of this compound

Several synthetic routes to this compound have been developed, with the choice of method often depending on factors such as starting material availability, cost, and desired purity. A prevalent industrial method is the reductive amination of octanol.[12][13] This process typically involves the reaction of n-octanol with ammonia in the presence of a catalyst and hydrogen gas.[14][15]

The diagram below outlines a generalized workflow for the synthesis of this compound from n-octanol.

Caption: Generalized workflow for this compound synthesis.

Other synthetic methods include the reaction of n-octanoic acid with ammonia to first form n-octyl nitrile, which is then hydrogenated to yield this compound.[12] However, this method can be less efficient and require more robust equipment due to the corrosive nature of the acid at high temperatures.[12]

Chemical Reactivity and Mechanistic Insights

The chemical behavior of this compound is dominated by the primary amine group. As a base, it readily reacts with acids in exothermic reactions to form the corresponding octylammonium salts.[7] The nucleophilic nature of the amine allows it to participate in a wide range of organic reactions, including:

-

Acylation: Reaction with acid chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides to form secondary and tertiary amines, as well as quaternary ammonium salts.

-

Reaction with Carbonyls: Condensation with aldehydes and ketones to form imines (Schiff bases), which can be subsequently reduced to secondary amines.

These reactions are fundamental to its use as a chemical intermediate in the synthesis of more complex molecules, such as pharmaceuticals and agrochemicals.[13] For instance, it is a key reactant in the preparation of 2H-indazoles and 1H-indazolones, which are investigated as myeloperoxidase (MPO) inhibitors.[7]

Applications in Research and Drug Development

This compound's unique properties make it a versatile tool in several advanced applications.

Surfactant and Structure-Directing Agent

The amphiphilic nature of this compound allows it to act as a surfactant and a structure-directing agent in the synthesis of nanomaterials.[16] It is used to create water-soluble quantum dots (QDs) by forming a polymer coating around them.[7] It also plays a role in the synthesis of uniform ultrathin metal sulfide nanostructures and mesoporous materials.

Pharmaceutical Intermediate

In drug development, this compound is a valuable intermediate.[5] Its primary amine group provides a reactive handle for building more complex molecular architectures.[5] It is used in the synthesis of various active pharmaceutical ingredients (APIs), including non-steroidal anti-inflammatory drugs (NSAIDs), antibiotics, and antiviral agents.[6][17] For example, it is used to produce the separation reagent gluoctamine, which is employed in the synthesis of naproxen.[13]

The following diagram illustrates a conceptual workflow for utilizing this compound in the synthesis of a pharmaceutical intermediate.

Caption: Conceptual workflow for pharmaceutical synthesis.

Corrosion Inhibitor and Lubricant Additive

This compound is also employed as a corrosion inhibitor and an additive in lubricants and greases.[1][3][16] It forms a protective film on metal surfaces, preventing degradation.[1]

Experimental Protocol: Synthesis of N-octylacetamide

This protocol provides a basic example of an acylation reaction using this compound.

Objective: To synthesize N-octylacetamide via the acylation of this compound with acetic anhydride.

Materials:

-

This compound (≥99%)

-

Acetic anhydride (≥99%)

-

Dichloromethane (DCM, anhydrous)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of this compound in 20 mL of anhydrous dichloromethane.

-

Cool the solution to 0°C in an ice bath.

-

Add 11 mmol of acetic anhydride dropwise to the stirred solution over 10 minutes.

-

Allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 20 mL of saturated sodium bicarbonate solution and 20 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography if necessary.

Validation:

-

Confirm the structure of the purified N-octylacetamide using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Safety, Handling, and Storage

This compound is a hazardous chemical and must be handled with appropriate safety precautions.[10][18]

-

Hazards: It is a flammable liquid and vapor.[10][19] It is toxic if swallowed or in contact with skin and harmful if inhaled.[19][20] It causes severe skin burns and eye damage.[10][19] It is also very toxic to aquatic life.[18][19]

-

Handling: Work in a well-ventilated area, preferably under a chemical fume hood.[18][19] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[18][20] Avoid contact with skin, eyes, and clothing.[10] Keep away from heat, sparks, and open flames.[18][19]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][11] Keep away from acids and strong oxidizing agents.[10] Store in a corrosives area and ensure the storage area is locked up.[10][18]

Conclusion

This compound is a fundamentally important primary amine with a broad spectrum of applications driven by its unique amphiphilic structure and the reactivity of its amine group. For researchers in drug discovery and materials science, a thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential as a versatile chemical building block and functional agent. As research continues to advance, the demand for reliable and high-quality this compound is expected to grow, further solidifying its role in the development of novel technologies and therapeutics.[5]

References

- 1. nbinno.com [nbinno.com]

- 2. 1-Octanamine [webbook.nist.gov]

- 3. nbinno.com [nbinno.com]

- 4. chemneo.com [chemneo.com]

- 5. nbinno.com [nbinno.com]

- 6. chemneo.com [chemneo.com]

- 7. This compound | 111-86-4 [chemicalbook.com]

- 8. This compound | C8H19N | CID 8143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chembk.com [chembk.com]

- 10. fishersci.com [fishersci.com]

- 11. jnfuturechemical.com [jnfuturechemical.com]

- 12. Page loading... [guidechem.com]

- 13. Page loading... [wap.guidechem.com]

- 14. CN103664633A - Synthetic method of n-octylamine - Google Patents [patents.google.com]

- 15. CN102070460A - Method for synthesizing n-octyl amine - Google Patents [patents.google.com]

- 16. nbinno.com [nbinno.com]

- 17. chemneo.com [chemneo.com]

- 18. chemicalbook.com [chemicalbook.com]

- 19. cdhfinechemical.com [cdhfinechemical.com]

- 20. echemi.com [echemi.com]

n-octylamine physical characteristics for lab use

An In-Depth Technical Guide to n-Octylamine for Laboratory Applications

Introduction: The Versatile Primary Amine

n-Octylamine (CAS No. 111-86-4), also known as 1-aminooctane, is a primary aliphatic amine with an eight-carbon chain.[1][2][3] Its structure, featuring a reactive primary amine group and a hydrophobic octyl tail, makes it a versatile intermediate and functional agent in modern chemical synthesis.[4][5] This guide delineates the essential physicochemical properties, safety and handling procedures, and significant laboratory applications of n-octylamine, grounding technical data in practical, real-world contexts. In pharmaceutical development, its unique structure is crucial for building complex molecules, leading to drugs with potentially enhanced efficacy and bioavailability.[4] It also serves as a key intermediate in the synthesis of agrochemicals, surfactants, corrosion inhibitors, and biocides.[6][7][8][9]

Physicochemical Properties: A Data-Driven Overview

Understanding the fundamental properties of n-octylamine is critical for its effective use in experimental design. It typically appears as a colorless to pale yellow liquid with a characteristic strong, fishy, or ammonia-like odor.[2][6][10] It is known to be sensitive to air and should be handled accordingly.[3]

Table 1: Key Physical and Chemical Properties of n-Octylamine

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₉N | [1] |

| Molecular Weight | 129.24 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [6][11] |

| Density | ~0.782 g/mL at 25 °C | [1][12] |

| Melting Point | -5 to -1 °C (23 to 30 °F) | [1][12] |

| Boiling Point | 175-177 °C (347-351 °F) | [1] |

| Flash Point | ~60-62 °C (140-145 °F) | [1][12] |

| Autoignition Temperature | 265 °C (509 °F) | [12] |

| Vapor Pressure | 1 mm Hg at 20 °C | [1][10] |

| Refractive Index | ~1.429 (at 20 °C) | [1][6] |

| pKa | 10.65 at 25 °C | [1][10] |

| pH | 11.8 (100 g/L solution at 25 °C) | [1] |

| Explosive Limits | 1.6 - 8.2% (V) | [1][10] |

Solubility Profile: n-Octylamine exhibits limited solubility in water (0.2 - 0.32 g/L at 25 °C) but is miscible with most common organic solvents, such as ethanol and ether.[1][3][6][12] This dualistic nature is fundamental to its application. Its insolubility in water means it floats, while its organic miscibility allows it to be used in a wide range of non-aqueous reaction systems.[2][3]

Safety, Handling, and Storage: A Self-Validating Protocol

n-Octylamine is a hazardous chemical that demands rigorous safety protocols. It is classified as a flammable liquid and is toxic if swallowed, inhaled, or in contact with skin.[13] Critically, it causes severe skin burns and serious eye damage.[12][13][14]

Causality in Safety: The corrosive nature of n-octylamine stems from its basicity (high pH) and its ability to hydrolyze lipids and proteins in tissues, leading to chemical burns. Its flammability is a function of its vapor pressure and hydrocarbon content. Therefore, all handling procedures must mitigate these intrinsic risks.

Mandatory Laboratory Handling Workflow

The following workflow is designed as a self-validating system. Each step is a checkpoint to ensure the subsequent action is performed safely.

Detailed Protocol for Safe Handling and Storage

-

Engineering Controls : Always handle n-octylamine inside a certified chemical fume hood to keep airborne concentrations low.[14] The facility must be equipped with an eyewash station and a safety shower.[14]

-

Personal Protective Equipment (PPE) :

-

Eye/Face Protection : Wear chemical safety goggles and a face shield as described by OSHA regulations.[14]

-

Skin Protection : Wear appropriate protective gloves (e.g., nitrile or neoprene) and a lab coat to prevent skin exposure.[14] Immediately change any contaminated clothing.

-

Respiratory Protection : If working outside a fume hood (not recommended) or if vapor concentrations are high, use a respirator with an appropriate filter (e.g., Type A for organic vapors).[15]

-

-

Handling :

-

Avoid inhalation, ingestion, and contact with skin and eyes.[14][15]

-

Keep away from heat, sparks, open flames, and other ignition sources.[13] Use non-sparking tools and take precautionary measures against static discharge by grounding and bonding containers during transfer.[16]

-

Work in a well-ventilated area, preferably a fume hood.[14]

-

-

Storage :

-

Store in a cool, dry, well-ventilated area designated as a corrosives area.[14] Recommended storage temperature is below +30°C.[1]

-

Keep the container tightly closed when not in use.[14] Handle under nitrogen and protect from moisture if high purity is required for synthesis.[15][17]

-

Store away from incompatible substances such as strong oxidizing agents and acids.[3][15][18]

-

-

First Aid :

-

Eyes : Immediately flush with plenty of water for at least 30 minutes and seek immediate medical attention.[14]

-

Skin : Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[14] A wash with 3% acetic acid followed by large amounts of water can also be used.[19] Seek immediate medical aid.[14]

-

Inhalation : Remove from exposure to fresh air immediately. If breathing is difficult, give oxygen. Seek immediate medical attention.[14]

-

Ingestion : Do not induce vomiting. If the victim is conscious, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person and get immediate medical aid.[14]

-

Key Laboratory Applications and Methodologies

n-Octylamine's bifunctional nature—a nucleophilic amine head and a hydrophobic carbon tail—underpins its utility in diverse research applications.

Application 1: Corrosion Inhibition

n-Octylamine is an effective corrosion inhibitor for mild steel, particularly in acidic environments.[20][21]

Mechanism of Action: The inhibitive effect is attributed to the adsorption of n-octylamine molecules onto the metal surface.[20] The lone pair of electrons on the nitrogen atom acts as the active center for adsorption.[20][21] In acidic solutions, the amine can become protonated, and these onium ions can then electrostatically adsorb onto the negatively charged metal surface (in the presence of halides), forming a protective barrier that impedes both anodic and cathodic reactions.[20] This protective layer blocks active sites and prevents corrosive species from reaching the metal.[22]

Experimental Protocol: Weight Loss Method for Inhibition Efficiency

-

Coupon Preparation : Prepare mild steel coupons of a known surface area (e.g., 5 cm x 2 cm x 0.2 cm). Mechanically polish the surfaces with successively finer grades of emery paper, degrease with a solvent like trichloroethylene, dry, and weigh accurately.[20]

-

Solution Preparation : Prepare the corrosive medium (e.g., 1M HCl). Prepare several test solutions by adding varying concentrations of n-octylamine (e.g., 0.01M, 0.05M, 0.1M) to the corrosive medium.

-

Immersion : Immerse one prepared coupon into each test solution, including a blank (corrosive medium without inhibitor). Ensure the coupons are fully submerged.

-

Exposure : Leave the coupons immersed for a predetermined time (e.g., 24 hours) at a constant temperature.

-

Cleaning and Re-weighing : After the exposure period, remove the coupons, clean them chemically to remove corrosion products (e.g., in an inhibited acid solution), rinse with distilled water, dry thoroughly, and re-weigh.

-

Calculation :

-

Calculate the weight loss (ΔW) for each coupon.

-

Calculate the corrosion rate (CR).

-

Calculate the Inhibition Efficiency (IE%) using the formula: IE% = [(ΔW_blank - ΔW_inhibitor) / ΔW_blank] x 100

-

Application 2: Nanoparticle Synthesis

Primary alkylamines like n-octylamine are widely used in the synthesis of nanoparticles (NPs) as capping agents, stabilizing agents, and even as solvents or catalysts.[23]

Mechanism of Action: During NP synthesis, n-octylamine molecules adsorb onto the growing particle surface.[23] The nitrogen headgroup coordinates to the metal atoms on the NP surface, while the hydrophobic alkyl chains extend into the solvent. This surface layer serves multiple purposes:

-

Size Control : It limits the growth of the particles, helping to achieve monodisperse (uniform) size distributions.[23]

-

Stabilization : It prevents the nanoparticles from agglomerating or aggregating due to van der Waals forces.[23]

-

Solubility : The hydrophobic tails render the nanoparticles soluble in non-polar organic solvents.[24]

Experimental Protocol: Synthesis of Silver Nanoparticles (AgNPs)

This protocol is a generalized example based on common methods.[25]

-

Precursor Preparation : In a three-neck flask equipped with a condenser and thermometer, dissolve a silver precursor (e.g., silver acetate) in n-octylamine. The amine can act as both the solvent and the capping agent.

-

Inert Atmosphere : Purge the flask with an inert gas (e.g., Argon or Nitrogen) to prevent oxidation during the reaction.[25]

-

Heating/Reduction : Heat the mixture with stirring to a specific temperature (e.g., 180 °C) and hold for a set time (e.g., 20-30 minutes). The n-octylamine can also act as a reducing agent at elevated temperatures, or a separate reducing agent can be introduced.[25] The solution color will typically change, indicating nanoparticle formation (e.g., to dark brown for AgNPs).

-

Cooling : Rapidly cool the reaction flask to room temperature to halt particle growth.

-

Purification :

-

Add an anti-solvent (e.g., methanol or ethanol) to the cooled solution to precipitate the capped nanoparticles.[24][25]

-

Centrifuge the mixture to collect the nanoparticles as a pellet.

-

Discard the supernatant and re-disperse the nanoparticles in a non-polar solvent like toluene.

-

Repeat the precipitation and re-dispersion steps several times to remove excess amine and byproducts.

-

-

Characterization : Analyze the final nanoparticle product using techniques such as UV-Vis Spectroscopy (to confirm the surface plasmon resonance peak of AgNPs), Transmission Electron Microscopy (TEM) for size and morphology, and X-ray Diffraction (XRD) for crystal structure.

Conclusion

n-Octylamine is a chemical of significant utility in research and development, from materials science to pharmaceuticals. Its efficacy is directly tied to its distinct molecular structure. However, its hazardous properties necessitate a thorough understanding and strict adherence to safety protocols. By implementing the robust handling procedures and leveraging the detailed methodologies provided in this guide, researchers can confidently and safely harness the full potential of n-octylamine in their laboratory endeavors.

References

- 1. chembk.com [chembk.com]

- 2. Octylamine | C8H19N | CID 8143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. parchem.com [parchem.com]

- 7. Page loading... [guidechem.com]

- 8. chemneo.com [chemneo.com]

- 9. univarsolutions.com [univarsolutions.com]

- 10. This compound | 111-86-4 [chemicalbook.com]

- 11. n-Octylamine | CymitQuimica [cymitquimica.com]

- 12. fishersci.com [fishersci.com]

- 13. cdhfinechemical.com [cdhfinechemical.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. s3.oxea-chemicals.com [s3.oxea-chemicals.com]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 17. s3.oxea-chemicals.com [s3.oxea-chemicals.com]

- 18. fishersci.com [fishersci.com]

- 19. mijung.com [mijung.com]

- 20. emerald.com [emerald.com]

- 21. emerald.com [emerald.com]

- 22. icmt.ohio.edu [icmt.ohio.edu]

- 23. Applications of primary alkylamines in nanoparticles formation and stabilization | Semantic Scholar [semanticscholar.org]

- 24. ias.ac.in [ias.ac.in]

- 25. researchgate.net [researchgate.net]

An In-depth Technical Guide to Octylamine (CAS 111-86-4): Properties, Synthesis, and Applications

Foreword

Octylamine, also known as 1-aminooctane, is a primary aliphatic amine that has emerged as a cornerstone in modern chemical synthesis and material science.[1] Its unique molecular architecture, comprising a reactive primary amine group and a hydrophobic eight-carbon alkyl chain, imparts a versatile set of properties that make it an indispensable intermediate in a vast array of applications.[1][2] From the development of life-saving pharmaceuticals to the fabrication of advanced nanomaterials and the protection of industrial infrastructure, this compound's influence is both profound and widespread. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals, moving beyond simple data recitation to explain the causality behind its utility and the protocols for its effective application.

Physicochemical and Spectroscopic Profile

A foundational understanding of this compound begins with its fundamental physical and chemical properties. These parameters govern its behavior in various systems, from reaction kinetics to formulation stability.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 111-86-4 | |

| Molecular Formula | C₈H₁₉N | [3][4] |

| Molecular Weight | 129.24 g/mol | [1] |

| Appearance | Colorless to yellow liquid | [5][6] |

| Odor | Ammonia-like | [5][7] |

| Melting Point | -5 to -1 °C | [3] |

| Boiling Point | 175-177 °C | [3] |

| Density | 0.782 g/mL at 25 °C | [3] |

| Vapor Pressure | 1 mm Hg at 20 °C | [3] |

| Refractive Index (n20/D) | 1.429 | [3] |

| Flash Point | 145 °F (62.8 °C) | [3] |

| Solubility | Insoluble in water; soluble in common organic solvents. |[5][6] |

Synthesis of this compound: Methodologies and Rationale

The industrial production of this compound is primarily achieved through several synthetic routes, with the choice of method often dictated by economic viability, equipment requirements, and desired purity.

Dominant Synthetic Pathways

The most prevalent methods for synthesizing this compound involve the conversion of C8 feedstocks into the primary amine.

-

Reductive Amination of n-Octanol: This is a dominant industrial method due to its simplicity and favorable economics.[8] It involves the reaction of n-octanol with an excess of liquid ammonia in the presence of hydrogen gas and a catalyst within a fixed-bed reactor.[8] The use of a continuous flow process in a fixed-bed reactor enhances production capacity and safety compared to batch reactions.[8][9]

-

From n-Octanoic Acid: This two-step process first involves the high-temperature reaction of n-octanoic acid (caprylic acid) with ammonia to form n-octyl nitrile.[9] The nitrile is then hydrogenated under catalytic conditions to yield this compound.[8][9] A significant drawback is the corrosive nature of the acidic starting material, which places high demands on the reactor equipment.[9]

-

From Halogenated Octane: This method involves the reaction of a halogenated octane (e.g., 1-chlorooctane) with ammonia, typically in an ethanol solution under heat.[9]

The selection of reductive amination of n-octanol is often favored because it avoids corrosive reagents and can be configured for continuous, high-throughput production.[8]

Experimental Protocol: Continuous Synthesis via Reductive Amination

This protocol describes a continuous synthesis process adapted from patented industrial methods.[8]

Objective: To synthesize n-octylamine from n-octanol and liquid ammonia using a continuous flow fixed-bed reactor.

Materials:

-

n-Octanol (reagent grade)

-

Liquid Ammonia (anhydrous)

-

Hydrogen gas (high purity)

-

Catalyst: Copper-chromium on an alumina support or kieselguhr-supported nickel catalyst.[8]

Equipment:

-

High-pressure liquid phase constant flow pump

-

Mass flow controller for ammonia

-

Fixed-bed catalytic reactor

-

Gas-liquid separator

-

Distillation apparatus

Procedure:

-

Catalyst Activation: Pack the fixed-bed reactor with the chosen catalyst. Activate the catalyst by passing hydrogen gas through the reactor at a specified temperature.

-

Reaction Initiation: Establish a hydrogen atmosphere in the reactor.

-

Reactant Introduction: Continuously feed n-octanol into the reactor using the high-pressure pump. Concurrently, introduce liquid ammonia in stages via the mass flow controller. A typical molar ratio of n-octanol to ammonia is between 1:4 and 1:10.[8]

-

Reaction Conditions: Maintain the reaction pressure between 0.5 and 2 MPa and the bed temperature between 120 and 250 °C.[8]

-

Product Collection: The liquid product exiting the reactor is a crude mixture containing n-octylamine.

-

Purification: Separate the excess ammonia (which can be recovered) from the liquid product using a gas-liquid separator. Purify the crude this compound via fractional distillation to achieve the desired purity.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound CAS 111-86-4 - Buy this compound, CAS 111-86-4, C8H19N Product on BOSS CHEMICAL [bosschemical.com]

- 4. 1-Octanamine (CAS 111-86-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. This compound | 111-86-4 [chemicalbook.com]

- 6. primaryinfo.com [primaryinfo.com]

- 7. nbinno.com [nbinno.com]

- 8. CN103664633A - Synthetic method of n-octylamine - Google Patents [patents.google.com]

- 9. Page loading... [guidechem.com]

An In-depth Technical Guide to the Solubility of Octylamine in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility of octylamine, a primary aliphatic amine, in a variety of organic solvents. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document moves beyond a simple tabulation of data. It delves into the physicochemical principles governing the solubility of this compound, offering a framework for understanding and predicting its behavior in different solvent systems. While quantitative data for this compound's solubility in many organic solvents is not extensively published, this guide synthesizes available information, provides qualitative solubility predictions based on established chemical principles, and presents detailed, field-proven experimental protocols for the precise determination of solubility. This empowers researchers to generate the specific, high-quality data required for their applications, from reaction optimization to formulation development.

Introduction: The Significance of this compound Solubility

This compound (C8H19N), a colorless to pale yellow liquid with a characteristic amine odor, is a versatile chemical intermediate.[1][2] Its utility spans the synthesis of pharmaceuticals, agrochemicals, corrosion inhibitors, and surfactants.[2][3][4] The efficacy and efficiency of these applications are fundamentally linked to its solubility in various reaction and formulation media. A thorough understanding of its solubility profile is therefore not merely academic but a critical parameter for process design, optimization, and product performance.

Theoretical Framework: Understanding the Drivers of this compound Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility. This adage is, in essence, a simplified expression of the thermodynamic favorability of mixing, governed by the Gibbs free energy of mixing (ΔGmix). For dissolution to be spontaneous, ΔGmix must be negative. This is defined by the equation:

ΔGmix = ΔHmix - TΔSmix

where ΔHmix is the enthalpy of mixing, T is the temperature, and ΔSmix is the entropy of mixing.

The interplay of these thermodynamic quantities, driven by intermolecular forces, determines the solubility of this compound in a given organic solvent.

Intermolecular Forces at Play

The solubility of this compound is a direct result of the balance of intermolecular forces between this compound-octylamine, solvent-solvent, and this compound-solvent molecules.

-

Van der Waals Forces (London Dispersion Forces): The long, nonpolar octyl chain of this compound interacts with solvent molecules primarily through these weak, transient forces.[7] These interactions are significant in nonpolar solvents like hexane and toluene.

-

Dipole-Dipole Interactions: The polar amine group of this compound creates a dipole moment, allowing for electrostatic interactions with polar solvent molecules such as acetone or ethyl acetate.

-

Hydrogen Bonding: This is a critical factor in this compound's solubility. The primary amine group can act as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the lone pair of electrons on the nitrogen atom).[8] This allows for strong interactions with protic solvents like alcohols and other amines.

The following diagram illustrates the key intermolecular interactions that govern the solubility of this compound.

References

- 1. This compound|lookchem [lookchem.com]

- 2. This compound CAS#: 111-86-4 [m.chemicalbook.com]

- 3. parchem.com [parchem.com]

- 4. primaryinfo.com [primaryinfo.com]

- 5. 1-Octylamine, 99% 500 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

An In-depth Technical Guide to the Functional Group Reactivity of Octylamine

Introduction

Octylamine, a primary aliphatic amine with an eight-carbon chain (C8H19N), stands as a cornerstone intermediate in modern organic synthesis.[1][2] Its unique bifunctional nature, combining a reactive primary amine with a substantial hydrophobic alkyl chain, makes it an indispensable building block across diverse fields, including pharmaceutical synthesis, material science, and agrochemicals.[2][3][4] In the pharmaceutical industry, the this compound moiety is integral to the development of active pharmaceutical ingredients (APIs), where its reactivity is harnessed to construct complex molecular architectures with enhanced efficacy and bioavailability.[1] This guide provides a comprehensive exploration of the core reactivity principles governing the this compound functional group, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

The reactivity of this compound is fundamentally dictated by the lone pair of electrons on its terminal nitrogen atom, which imparts both nucleophilic and basic characteristics.[2][5] The attached octyl group, through its positive inductive effect, modulates this reactivity by increasing the electron density on the nitrogen, making it a stronger base than ammonia.[5] This guide will dissect the key transformations of this compound, including N-acylation, N-alkylation, sulfonylation, and reductive amination, providing not just procedural steps but the underlying causality for experimental choices.

| Property | Value | Source |

| CAS Number | 111-86-4 | [2] |

| Molecular Formula | C8H19N | [6] |

| Molecular Weight | 129.24 g/mol | [7] |

| Appearance | Colorless to yellow liquid with an ammonia-like odor | [7][8] |

| Boiling Point | 175-177 °C | [9] |

| Melting Point | -5 to -1 °C | [9] |

| Density | 0.782 g/mL at 25 °C | [9] |

| pKa | 10.65 (at 25 °C) | [9] |

| Water Solubility | 0.2 g/L (25 °C) | [9] |

Core Reactivity Principles: The Duality of Nucleophilicity and Basicity

The chemical behavior of this compound is dominated by the lone pair of electrons on the nitrogen atom, which can act as either a Brønsted-Lowry base or a Lewis base (nucleophile).[10] Understanding the distinction is critical for predicting reaction outcomes and controlling selectivity.

-

Basicity is a thermodynamic measure of a molecule's ability to accept a proton (H+).[10][11] The reaction equilibrium defines the strength of the base. The electron-donating octyl group enhances the basicity of the amine compared to ammonia, making it more effective at neutralizing acids.[5]

-

Nucleophilicity is a kinetic measure of the rate at which a molecule attacks an electrophilic center, typically a carbon atom.[10][12] While stronger bases are often stronger nucleophiles, this correlation is not absolute. Nucleophilicity is highly sensitive to steric hindrance, a factor that becomes relevant when the electrophile is bulky.[11][12]

For this compound, the long alkyl chain does not create significant steric hindrance around the primary amine group, allowing it to act as a potent nucleophile in many substitution and addition reactions.[2][5]

Key Transformations of this compound

N-Acylation: Synthesis of N-Octylamides

N-acylation is a robust and high-yielding reaction where this compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent like an acyl chloride or acid anhydride. This nucleophilic addition-elimination reaction forms a stable N-octylamide.[5][13] N-octylacetamide, for example, is synthesized via this route and serves as a reagent and surfactant.[13]

Causality Behind Experimental Choices: The reaction is typically performed in the presence of a mild base (like pyridine, or using excess this compound) to neutralize the acidic byproduct (HCl or carboxylic acid), driving the reaction to completion. The reaction is often exothermic and may require cooling to control the rate.

-

Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add this compound (1.0 eq.) and a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Cool the flask to 0 °C in an ice bath.

-

Reagent Addition: Add acetic anhydride (1.05 eq.) dropwise to the stirred this compound solution over 15-20 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the this compound spot is consumed.

-

Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude N-octylacetamide.

-

Purification: If necessary, purify the product by flash column chromatography or recrystallization.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Page loading... [guidechem.com]

- 4. nbinno.com [nbinno.com]

- 5. studymind.co.uk [studymind.co.uk]

- 6. chem-casts.com [chem-casts.com]

- 7. This compound | C8H19N | CID 8143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Page loading... [wap.guidechem.com]

- 9. chembk.com [chembk.com]

- 10. ochemtutor.com [ochemtutor.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. N-octylacetamide | 7462-62-6 | Benchchem [benchchem.com]

The Multifaceted Role of Octylamine in Modern Organic Synthesis: A Technical Guide

Abstract

n-Octylamine, a primary aliphatic amine, has emerged as a remarkably versatile and indispensable reagent in the arsenal of the modern organic chemist. Its unique combination of nucleophilicity, basicity, and amphiphilic character allows it to serve diverse functions, ranging from a fundamental building block to a sophisticated reaction mediator. This in-depth technical guide provides a comprehensive overview of the core applications of octylamine in organic synthesis. We will delve into its utility as a key reactant in the formation of imines and amides, its crucial role as a capping and reducing agent in the burgeoning field of nanoparticle synthesis, and its function as a catalyst and phase-transfer agent. Furthermore, this guide will explore its application as a potent corrosion inhibitor. Each section will be grounded in mechanistic principles, supported by detailed experimental protocols, and supplemented with practical insights to empower researchers, scientists, and drug development professionals to effectively leverage the synthetic potential of this compound.

Introduction: Physicochemical Properties and Synthetic Versatility

This compound (CH₃(CH₂)₇NH₂) is a colorless to pale yellow liquid with a characteristic amine odor. Its structure, comprising an eight-carbon alkyl chain and a primary amine functional group, dictates its chemical behavior and broad applicability. The long alkyl chain imparts significant lipophilicity, rendering it soluble in a wide range of organic solvents, while the lone pair of electrons on the nitrogen atom confers both nucleophilic and basic properties. This dual nature is the cornerstone of its utility in a vast array of organic transformations.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₉N | [1] |

| Molecular Weight | 129.24 g/mol | [1] |

| Boiling Point | 175-177 °C | [1] |

| Melting Point | -5 to -1 °C | [1] |

| Density | 0.782 g/mL at 25 °C | [1] |

| Solubility | Miscible with most organic solvents, slightly soluble in water. | [2] |

This compound as a Nucleophilic Reagent: Synthesis of Imines and Amides

The primary amine functionality of this compound makes it an excellent nucleophile, readily participating in reactions with electrophilic centers. This property is fundamental to its application in the synthesis of imines (Schiff bases) and amides, two critical functional groups in pharmaceuticals and functional materials.

Imine (Schiff Base) Formation

The reaction of this compound with aldehydes or ketones provides a straightforward route to N-octylimines. This condensation reaction is typically acid-catalyzed and proceeds through a hemiaminal intermediate, which then dehydrates to form the imine.[3] The reversibility of this reaction is a key feature, often exploited in dynamic covalent chemistry.[4]

Mechanism of Imine Formation:

The reaction is initiated by the nucleophilic attack of the this compound nitrogen on the carbonyl carbon. Proton transfer then leads to a neutral carbinolamine intermediate. Acid catalysis facilitates the elimination of water to yield the final imine product. The optimal pH for this reaction is typically mildly acidic (around 4-5) to ensure sufficient protonation of the hydroxyl group for elimination without excessive protonation of the amine nucleophile.[1][5]

Caption: Mechanism of Imine Formation with this compound.

Experimental Protocol: Synthesis of N-benzylideneoctan-1-amine

-

To a solution of benzaldehyde (1.0 eq) in ethanol, add this compound (1.05 eq).

-

Add a catalytic amount of acetic acid (e.g., 0.1 eq).

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

The crude product can be purified by distillation or chromatography if necessary.

Amide Synthesis

This compound readily reacts with acylating agents such as acyl chlorides and acid anhydrides to form N-octylamides.[6] This nucleophilic acyl substitution is a robust and widely employed transformation in organic synthesis. The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl), driving the reaction to completion.[7][8]

Mechanism of Amide Formation from Acyl Chloride:

The reaction proceeds via a nucleophilic addition-elimination mechanism. The nitrogen atom of this compound attacks the electrophilic carbonyl carbon of the acyl chloride to form a tetrahedral intermediate. Subsequent elimination of the chloride leaving group, followed by deprotonation of the nitrogen, yields the stable amide product.[7]

Caption: Mechanism of Amide Formation from Acyl Chloride.

Experimental Protocol: Synthesis of N-octylbenzamide

-

Dissolve this compound (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add benzoyl chloride (1.05 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.[8]

This compound in Nanomaterial Synthesis: A Dual-Role Reagent

The long alkyl chain and the coordinating amine group of this compound make it an excellent surfactant and stabilizing agent in the synthesis of nanoparticles. It can also act as a reducing agent in certain systems, offering a dual functionality that simplifies synthetic protocols.

Synthesis of Silver Nanoparticles

In the synthesis of silver nanoparticles (AgNPs), this compound can function as both a reducing agent for Ag⁺ ions and a capping agent to control the size and prevent agglomeration of the resulting nanoparticles.[9][10] The reaction is typically carried out at elevated temperatures in a non-polar solvent.

Experimental Protocol: Synthesis of this compound-Capped Silver Nanoparticles [9]

-

In a three-necked flask equipped with a condenser and a magnetic stirrer, combine silver nitrate (AgNO₃, 1 mM) and toluene (25 mL).

-

Add this compound (0.2 mL) to the mixture.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

The formation of AgNPs can be monitored by the color change of the solution and confirmed by UV-Vis spectroscopy, which should show a surface plasmon resonance peak characteristic of AgNPs (around 400-450 nm).[10]

-

After the reaction is complete (typically after several hours), the nanoparticles can be isolated by centrifugation and washed with a suitable solvent like ethanol to remove excess this compound.[10]

Template for Metal Oxide Nanoparticles

This compound can also serve as a structure-directing agent or template in the synthesis of metal oxide nanoparticles, such as zinc oxide (ZnO).[1] The amine group coordinates to the metal precursor, and the long alkyl chains can self-assemble to form micelles or other supramolecular structures that guide the growth and morphology of the inorganic nanoparticles.

Caption: Role of this compound in Nanoparticle Synthesis.

Catalytic Applications of this compound

Beyond its role as a stoichiometric reagent, this compound can also function as a catalyst in several important organic reactions.

Knoevenagel Condensation

The Knoevenagel condensation is the reaction between an active methylene compound and an aldehyde or ketone, catalyzed by a base.[2][9] As a primary amine, this compound can effectively catalyze this reaction.

Mechanism of this compound-Catalyzed Knoevenagel Condensation:

In this reaction, this compound can act as a base to deprotonate the active methylene compound, generating a nucleophilic enolate. Alternatively, it can react with the carbonyl compound to form an iminium ion, which is more electrophilic than the original carbonyl and readily reacts with the enolate.[1]

Phase-Transfer Catalysis

Due to its amphiphilic nature, this compound can act as a phase-transfer catalyst (PTC), facilitating reactions between reactants located in immiscible phases (e.g., an aqueous phase and an organic phase).[11][] The protonated form of this compound can pair with an anionic nucleophile in the aqueous phase and transport it to the organic phase where the electrophilic substrate resides.

Example: Williamson Ether Synthesis

In a Williamson ether synthesis involving an alkoxide in an aqueous phase and an alkyl halide in an organic phase, this compound can facilitate the transfer of the alkoxide to the organic phase to react with the alkyl halide.

This compound as a Corrosion Inhibitor

The ability of this compound to adsorb onto metal surfaces makes it an effective corrosion inhibitor, particularly for steel in acidic environments.[13]

Mechanism of Corrosion Inhibition:

The nitrogen atom of this compound, with its lone pair of electrons, can coordinate to the vacant d-orbitals of iron atoms on the steel surface (chemisorption). In acidic solutions, the amine can be protonated to form an octylammonium cation, which can then be electrostatically attracted to the negatively charged metal surface (physisorption). The long, hydrophobic octyl chain then forms a protective barrier on the metal surface, repelling corrosive aqueous species.[13]

Caption: Mechanism of Corrosion Inhibition by this compound.

Conclusion

n-Octylamine is a powerful and versatile tool in organic synthesis, with applications spanning from fundamental transformations to advanced materials science. Its utility as a nucleophile, a dual-role reagent in nanoparticle synthesis, a catalyst, and a corrosion inhibitor underscores its importance in both academic research and industrial processes. A thorough understanding of its properties and reaction mechanisms, as detailed in this guide, will enable chemists to harness the full potential of this valuable molecule in their synthetic endeavors.

References

- 1. jk-sci.com [jk-sci.com]

- 2. Knoevenagel Condensation Reaction [sigmaaldrich.com]

- 3. Yoneda Labs [yonedalabs.com]

- 4. ajgreenchem.com [ajgreenchem.com]

- 5. youtube.com [youtube.com]

- 6. benchchem.com [benchchem.com]

- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 8. ijcps.org [ijcps.org]

- 9. jetir.org [jetir.org]

- 10. chemrxiv.org [chemrxiv.org]

- 11. purechemistry.org [purechemistry.org]

- 13. chemguide.co.uk [chemguide.co.uk]

Methodological & Application

Application Note & Protocol: The Role of Octylamine in Silver Nanoparticle Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction: A Simplified Approach to Silver Nanoparticle Synthesis

Silver nanoparticles (AgNPs) are a focal point of intensive research due to their unique optical, catalytic, and antimicrobial properties.[1][2] The synthesis method is a critical determinant of their final characteristics, including size, shape, and stability, which in turn govern their application.[3] Traditional chemical synthesis routes often involve separate reducing and capping agents, which can sometimes complicate the purification process and introduce impurities.[1][4]

This application note details a streamlined and effective one-pot synthesis strategy utilizing octylamine for the production of stable, monodisperse silver nanoparticles. This compound, a primary alkylamine, uniquely serves a dual function: it acts as both a reducing agent for silver ions (Ag⁺) and a capping agent that sterically stabilizes the resulting nanoparticles, preventing their aggregation.[5][6][7] This approach offers significant advantages, including simplicity, reproducibility, and the avoidance of additional, potentially interfering chemical agents.[6][8] We will explore the underlying mechanism of this synthesis, provide detailed, field-proven protocols, and discuss the critical parameters that influence the final product.

Mechanism of Action: The Dual Role of this compound

The efficacy of this compound in AgNP synthesis stems from its bifunctional nature. The process can be understood in two primary stages: complexation and reduction, followed by nucleation and growth, all under the stabilizing influence of the amine.

-

Complexation and Reduction: The lone pair of electrons on the nitrogen atom of this compound's amino group readily coordinates with silver ions (Ag⁺) from the precursor (e.g., silver nitrate, AgNO₃), forming an Ag⁺-amine complex.[7] This complexation is a crucial first step. Subsequently, under thermal conditions (typically 80-100°C), the this compound molecule facilitates the one-electron transfer to the complexed Ag⁺ ion, reducing it to a neutral silver atom (Ag⁰).[5]

-

Nucleation, Growth, and Stabilization: The newly formed Ag⁰ atoms are highly energetic and act as nucleation sites. These nuclei rapidly grow by consuming more reduced silver atoms from the surrounding medium. Simultaneously, this compound molecules adsorb onto the surface of the growing nanoparticles. The hydrophobic octyl chains extend outwards, creating a protective layer. This layer provides a steric barrier, preventing the nanoparticles from agglomerating and ensuring their colloidal stability in nonpolar solvents like toluene or benzene.[6][7]

The overall process results in well-dispersed, this compound-capped silver nanoparticles. The final size of the nanoparticles can be tuned by controlling reaction parameters such as temperature, reaction time, and the molar ratio of this compound to the silver precursor.[7]

Caption: Mechanism of this compound-mediated AgNP synthesis.

Synthesis Parameters and Their Influence

The characteristics of the synthesized AgNPs are highly dependent on the experimental conditions. The following table summarizes key parameters and their typical values reported in the literature.

| Parameter | Typical Range/Value | Influence on Nanoparticles | Source(s) |

| Silver Precursor | AgNO₃, Silver Carboxylate | The precursor choice can influence reaction kinetics. | [5][9] |

| Precursor Conc. | 1 mM | Affects nucleation rate and final particle concentration. | [6] |

| Solvent | Toluene, Benzene | Provides a nonpolar medium for the reaction and dispersion of capped NPs. | [5][6] |

| This compound Conc. | 0.2 mL (in 25 mL solvent) | The ratio of amine to Ag⁺ influences particle size and stability. | [6][7] |

| Temperature | 80 - 100 °C | Higher temperatures increase the rate of reduction and can lead to larger particles. | [5][6][9] |

| Reaction Time | 30 min - 24 h | Time affects the extent of particle growth and potential for aggregation over longer periods. | [5][6] |

| Resulting NP Size | ~5 - 15 nm | Dependent on the interplay of all reaction parameters. | [6][9] |

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis and purification of this compound-capped silver nanoparticles.

Protocol 1: One-Pot Thermal Synthesis of AgNPs

This protocol is adapted from a facile method where this compound serves as both the reducing and capping agent.[5][6]

Rationale: This method leverages heat to drive the reduction of silver nitrate in a nonpolar solvent. The constant presence of excess this compound ensures immediate capping of the formed nanoparticles, preventing aggregation and controlling growth.

Materials:

-

Silver Nitrate (AgNO₃)

-

This compound (C₈H₁₇NH₂)

-

Toluene (or Benzene), anhydrous

-

Methanol

-

Round-bottom flask (50 mL)

-

Condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Centrifuge and centrifuge tubes

Procedure:

-

Reaction Setup: In a 50 mL round-bottom flask, combine 1 mM of AgNO₃, 25 mL of toluene, and 0.2 mL of this compound. Add a magnetic stir bar to the flask.

-

Expertise & Experience: Using anhydrous toluene is crucial to prevent the formation of silver oxides and ensure a clean reduction.

-

-

Assembly: Attach a condenser to the flask to prevent solvent evaporation during heating. Place the entire setup on a magnetic stirrer with a heating mantle.

-

Reaction: Heat the mixture to 100 °C while stirring continuously.

-

Trustworthiness: The reaction progress can be visually monitored. The initially colorless solution will turn light yellow within approximately 30 minutes, indicating the formation of silver nanoparticles.[6] The characteristic Surface Plasmon Resonance (SPR) band can be confirmed using a UV-Vis spectrophotometer, which should show a peak around 420 nm.[5]

-

-

Reaction Time: Continue heating for a total of 2-3 hours to ensure complete reaction and stabilization of the nanoparticles.

-

Expertise & Experience: While nanoparticle formation is rapid, allowing the reaction to proceed ensures a more uniform size distribution as the system reaches equilibrium.

-

-

Cooling: After the reaction is complete, remove the flask from the heat and allow it to cool to room temperature.

-

Purification (Precipitation): Transfer the colloidal solution to a centrifuge tube. Add methanol (an anti-solvent for the capped NPs) until the solution becomes turbid, indicating the precipitation of the nanoparticles.

-

Causality: Methanol is a polar solvent in which the nonpolar, this compound-capped nanoparticles are insoluble. This miscibility difference is exploited to isolate the product from excess reactants and solvent.

-

-

Purification (Centrifugation): Centrifuge the mixture at a high speed (e.g., >10,000 rpm) for 15-20 minutes to pellet the nanoparticles.

-

Washing: Carefully decant the supernatant. Re-disperse the nanoparticle pellet in a small amount of fresh toluene and repeat the precipitation and centrifugation steps (steps 6 & 7) at least two more times to remove any remaining impurities.

-

Final Product: After the final wash, decant the supernatant. The resulting pellet is your purified this compound-capped silver nanoparticles. They can be dried under vacuum to obtain a powder or re-dispersed in a nonpolar solvent like toluene or hexane for storage and characterization.

Caption: Experimental workflow for AgNP synthesis.

Characterization

To validate the synthesis and determine the properties of the AgNPs, the following characterization techniques are essential:

-

UV-Visible Spectroscopy: Used to confirm the formation of AgNPs by detecting the Surface Plasmon Resonance (SPR) peak, typically between 390-440 nm for spherical nanoparticles.[5][8]

-

Transmission Electron Microscopy (TEM): Provides direct visualization of the nanoparticles, allowing for the determination of their size, shape, and dispersion.[6]

-

X-ray Diffraction (XRD): Confirms the crystalline structure of the nanoparticles, matching the face-centered cubic (fcc) structure of metallic silver.[6]

-

Fourier-Transform Infrared Spectroscopy (FTIR): Verifies the presence of the this compound capping agent on the nanoparticle surface by identifying characteristic N-H and C-H stretching vibrations.[5]

-

Thermogravimetric Analysis (TGA): Can be used to quantify the amount of capping agent present on the nanoparticle surface by measuring weight loss upon heating.[5][6]

Conclusion

The use of this compound as a dual-function reagent offers a robust and straightforward route for synthesizing high-quality silver nanoparticles. This method minimizes the number of chemical inputs, simplifying both the reaction and subsequent purification steps. By carefully controlling key reaction parameters, researchers can tune the properties of the nanoparticles to suit a wide variety of applications, from catalysis and electronics to advanced antimicrobial agents in drug development. The protocols and insights provided in this note serve as a comprehensive guide for the successful implementation of this versatile synthesis technique.

References

- 1. mdpi.com [mdpi.com]

- 2. oiccpress.com [oiccpress.com]

- 3. Silver nanoparticles with different size and shape: equal cytotoxicity, but different antibacterial effects - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. ijert.org [ijert.org]

- 5. researchgate.net [researchgate.net]

- 6. worldscientific.com [worldscientific.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and characterization of silver nanoparticles from (bis)alkylamine silver carboxylate precursors - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Leveraging Octylamine as a Capping Agent for High-Quality Quantum Dot Synthesis

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Quantum dots (QDs) are semiconductor nanocrystals that exhibit quantum mechanical properties and have emerged as critical materials in fields ranging from optoelectronics to biomedical imaging.[1] The performance of QDs is intrinsically linked to the quality of their surface, which is controlled by the use of capping agents during synthesis.[2] This application note provides a detailed guide on the use of octylamine, a short-chain primary amine, as an effective capping and passivating agent for the synthesis of colloidal quantum dots. We will explore the mechanistic role of this compound in controlling nanocrystal growth and enhancing photoluminescence, provide a validated, step-by-step synthesis protocol for perovskite quantum dots, and discuss characterization techniques and potential applications.

Introduction: The Critical Role of Surface Chemistry in Quantum Dot Performance

Colloidal quantum dots are solution-processable luminescent materials whose unique, size-tunable optoelectronic properties have made them promising candidates for next-generation technologies like advanced displays, solid-state lighting, and biomedical diagnostics.[1] The high surface-area-to-volume ratio of these nanocrystals means that their surface chemistry dictates their stability, solubility, and photophysical properties.[3] Surface atoms, having fewer bonding partners than their core counterparts, can create electronic "trap states" that quench luminescence and degrade performance.

Capping agents are surfactant molecules that bind to the surface of the quantum dot during its synthesis and growth.[2] They serve several critical functions:

-

Colloidal Stability: They prevent the aggregation and precipitation of nanocrystals in solution.[3]

-

Growth Modulation: They control the reaction kinetics, influencing the final size, shape, and monodispersity of the QDs.[3]

-

Surface Passivation: They coordinate with surface atoms to passivate electronic defects, thereby enhancing the photoluminescence quantum yield (PLQY).[4][5]

This compound (C₈H₁₉N) is a primary alkylamine that has proven to be a highly effective capping agent, particularly for perovskite quantum dots (PQDs).[6][7] Its shorter alkyl chain, compared to the more traditionally used oleylamine, offers distinct advantages in tuning nanocrystal morphology and properties.[7] This guide will provide the foundational knowledge and practical protocols for researchers to effectively utilize this compound in their QD synthesis workflows.